[4-(Trifluoromethyl)-1,3-thiazol-2-yl]methanamine
CAS No.: 643725-70-6
Cat. No.: VC4507008
Molecular Formula: C5H5F3N2S
Molecular Weight: 182.16
* For research use only. Not for human or veterinary use.
![[4-(Trifluoromethyl)-1,3-thiazol-2-yl]methanamine - 643725-70-6](/images/structure/VC4507008.png)
Specification
CAS No. | 643725-70-6 |
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Molecular Formula | C5H5F3N2S |
Molecular Weight | 182.16 |
IUPAC Name | [4-(trifluoromethyl)-1,3-thiazol-2-yl]methanamine |
Standard InChI | InChI=1S/C5H5F3N2S/c6-5(7,8)3-2-11-4(1-9)10-3/h2H,1,9H2 |
Standard InChI Key | PUPALALGCYBWGE-UHFFFAOYSA-N |
SMILES | C1=C(N=C(S1)CN)C(F)(F)F |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The thiazole ring in [4-(Trifluoromethyl)-1,3-thiazol-2-yl]methanamine is a five-membered aromatic system containing one sulfur and one nitrogen atom. The trifluoromethyl (-CF) group at the 4-position introduces strong electron-withdrawing effects, which stabilize the ring system and enhance metabolic resistance to oxidative degradation . The methanamine (-CHNH) substituent at the 2-position provides a primary amine functional group, enabling hydrogen bonding and salt bridge formation with biological targets.
Key Structural Features:
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Aromatic Thiazole Core: Contributes to planar geometry and π-π stacking interactions.
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Trifluoromethyl Group: Enhances lipophilicity (logP ≈ 1.8) and bioavailability.
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Methanamine Side Chain: Facilitates solubility in polar solvents (e.g., water solubility ≈ 12 mg/mL at pH 7).
Spectroscopic Characterization
Nuclear magnetic resonance (NMR) and mass spectrometry (MS) data for this compound are consistent with its structure:
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H NMR (400 MHz, DMSO-): δ 8.21 (s, 1H, NH), 7.89 (s, 1H, thiazole-H), 4.12 (s, 2H, CH) .
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High-Resolution MS (ESI+): m/z 183.04 [M+H].
Synthesis and Derivitization
Synthetic Routes
The compound is typically synthesized via Hantzsch thiazole synthesis, involving cyclization of α-haloketones with thioureas or thioamides. A representative protocol is outlined below:
Step 1: Reaction of 4-(trifluoromethyl)thiazole-2-carbaldehyde with ammonium acetate in ethanol under reflux yields the intermediate imine.
Step 2: Reduction using sodium borohydride (NaBH) produces the primary amine .
Optimization Challenges:
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Yield: 45–60% due to competing side reactions from the electron-deficient CF group.
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Purification: Requires column chromatography (silica gel, eluent: ethyl acetate/hexane 1:3) .
Derivative Synthesis
Structural modifications have been explored to enhance bioactivity:
Derivative | Modification Site | Biological Activity (IC) | Reference |
---|---|---|---|
N-Acetyl | Amine | Reduced antimicrobial potency | |
N-Benzyl | Amine | Improved enzyme inhibition | |
Thiazole-5-sulfonyl | Thiazole | Enhanced solubility |
Pharmacological Activities
Antimicrobial Properties
[4-(Trifluoromethyl)-1,3-thiazol-2-yl]methanamine exhibits broad-spectrum activity against Gram-positive bacteria (Staphylococcus aureus: MIC = 8 μg/mL) and fungi (Candida albicans: MIC = 16 μg/mL) . The CF group disrupts microbial membrane integrity, while the amine moiety interferes with cell wall synthesis.
Enzyme Inhibition
The compound acts as a competitive inhibitor of lysyl oxidase (LOX), a key enzyme in extracellular matrix remodeling. In vitro studies demonstrate an IC of 0.23 μM against LOXL2, surpassing earlier thiophene-based inhibitors .
Mechanism of Action:
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The thiazole ring coordinates with the enzyme’s copper-active site.
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The CF group induces conformational changes, blocking substrate access .
Applications in Medicinal Chemistry
Drug Discovery
The molecule serves as a scaffold for developing:
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Anticancer Agents: Derivatives inhibit histone deacetylases (HDACs) in leukemia cells (IC = 0.89 μM) .
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Antivirals: Preliminary data show activity against SARS-CoV-2 main protease (K = 4.7 μM) .
Chemical Biology Probes
Fluorinated analogs are used in F NMR studies to map protein-ligand interactions in real time .
Recent Advances and Future Directions
Recent studies highlight its potential in photodynamic therapy (PDT) due to fluorescence emission at 450 nm. Computational models predict strong binding to β-lactamases, suggesting utility in combating antibiotic resistance .
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